2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (-)-

Catalog No.
S13268952
CAS No.
7576-15-0
M.F
C19H22N2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitri...

CAS Number

7576-15-0

Product Name

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (-)-

IUPAC Name

(3R)-4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m0/s1

InChI Key

WDEAKMXEZRUYOK-INIZCTEOSA-N

Canonical SMILES

CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Isomeric SMILES

C[C@@H](CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile is a chemical compound with the molecular formula C19H22N2C_{19}H_{22}N_{2} and a molecular weight of approximately 278.4 g/mol. It is classified as a nitrile and is notable for its structural complexity, featuring a dimethylamino group and two phenyl groups attached to a butyronitrile backbone. The compound exists in two enantiomeric forms, specifically the (-) and (+) isomers, which exhibit different pharmacological properties.

  • Oxidation: It can be oxidized to yield ketones or carboxylic acids, depending on the oxidizing agents used.
  • Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
  • Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group may be replaced by other nucleophiles.

These reactions are significant for its use in synthesizing various derivatives and related compounds.

2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile has been studied for its biological activity, particularly in pain management. As an intermediate in the synthesis of isoamidone, it interacts with opioid receptors, modulating pain perception pathways. This interaction suggests potential analgesic properties, making it relevant for research in pain relief medications.

The synthesis typically involves the following steps:

  • Reactants: The primary reactants are 1-dimethylamino-2-chloropropane and diphenylacetonitrile.
  • Conditions: The reaction is conducted under anhydrous conditions to prevent byproduct formation, often using solvents like benzene or toluene.
  • Procedure: The reactants are mixed and heated to facilitate the reaction, leading to the formation of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity while minimizing unwanted isomers.

The compound has diverse applications across various fields:

  • Chemistry: It serves as an important intermediate in synthesizing complex organic molecules.
  • Biology: Its potential effects on biological systems make it a subject of interest in pharmacological studies.
  • Medicine: It is a precursor in the synthesis of analgesic drugs like isoamidone, which serves as a substitute for morphine.
  • Industry: Utilized in pharmaceutical production and other chemical processes.

Research indicates that 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile interacts with specific molecular targets within biological systems. Its mechanism of action primarily involves binding to opioid receptors, which modulates pain perception and provides analgesic effects. This interaction underscores its potential therapeutic applications .

Several compounds share structural similarities with 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile:

Compound NameStructural FeaturesUnique Properties
2,2-Diphenyl-4-methyl-4-(dimethylamino)butyronitrileSimilar structure but different arrangementDifferent pharmacological profile
1-Dimethylamino-2-methyl-3,3-diphenylhexanoneUsed in pain managementDistinct molecular structure
2,2-Diphenyl-4-dimethylaminovaleronitrileRelated compound yielding methadoneDifferent synthetic pathways

Uniqueness

The uniqueness of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile lies in its specific structural configuration that allows it to act as an effective intermediate in synthesizing potent analgesics without producing unwanted isomers during its synthesis. This attribute enhances its value in pharmaceutical applications .

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

278.178298710 g/mol

Monoisotopic Mass

278.178298710 g/mol

Heavy Atom Count

21

UNII

2P91NAI74R

Dates

Modify: 2024-08-10

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